molecular formula C14H11NO5 B6401834 2-Methoxy-4-(3-nitrophenyl)benzoic acid CAS No. 1261997-80-1

2-Methoxy-4-(3-nitrophenyl)benzoic acid

Cat. No.: B6401834
CAS No.: 1261997-80-1
M. Wt: 273.24 g/mol
InChI Key: WLNNLWJPZXNLOB-UHFFFAOYSA-N
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Description

2-Methoxy-4-(3-nitrophenyl)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the ortho-position (C2) and a 3-nitrophenyl moiety at the para-position (C4) of the benzene ring. This structure imparts unique physicochemical and biological properties, making it relevant in pharmaceutical and materials science research. The electron-withdrawing nitro group enhances the acidity of the carboxylic acid (pKa ~2–3), while the methoxy group contributes to lipophilicity and steric effects .

Properties

IUPAC Name

2-methoxy-4-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(7-9)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNNLWJPZXNLOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690055
Record name 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-80-1
Record name 3-Methoxy-3'-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-nitrophenyl)benzoic acid typically involves the reaction of 2-hydroxy-4-nitrobenzoic acid with methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by a methoxy group, yielding the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-nitrophenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Coupling Reactions: Boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products Formed

    Reduction: 2-Methoxy-4-(3-aminophenyl)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Methoxy-4-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-nitrophenyl)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the methoxy group can influence the compound’s solubility and reactivity. The exact pathways and molecular targets would vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

3-Methoxy-4-nitrobenzoic Acid
  • Structure : Methoxy at C3, nitro at C3.
  • Properties : The altered substituent positions reduce steric hindrance compared to the target compound. This isomer exhibits higher solubility in polar solvents due to the nitro group’s proximity to the carboxylic acid, enhancing intermolecular dipole interactions .
  • Synthesis: Prepared via nitration of 3-methoxybenzoic acid under controlled conditions (45°C, H₂SO₄/HNO₃), yielding 82% purity after recrystallization .
4-Methoxy-3-nitrobenzoic Acid
  • Structure : Methoxy at C4, nitro at C3.
  • Properties : The nitro group’s meta position on the phenyl ring lowers electron-withdrawing effects on the carboxylic acid, resulting in a slightly higher pKa (~3.5) compared to the target compound .
4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
  • Structure : A benzyloxy linker between the nitrobenzene and benzoic acid moieties.
  • Synthesis : Produced via nucleophilic substitution between methyl 4-hydroxybenzoate and 3-nitrobenzyl chloride (K₂CO₃/DMF, 70°C, 82% yield) .
  • Applications : Primarily used as an intermediate for polymer-bound prodrugs, where the ester group facilitates hydrolytic release .

Functional Group Variants

2-Methoxy-4-(3-trifluoromethylphenyl)benzoic Acid
  • Structure : Replaces the nitro group with a trifluoromethyl (-CF₃) group.
  • Properties : The -CF₃ group increases lipophilicity (logP ~3.8) and metabolic stability, making it favorable for drug design. However, it lacks the nitro group’s strong electron-withdrawing effects, reducing acidity (pKa ~4.2) .
4-[8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl]benzoic Acid (NPV)
  • Structure : A naphthyridine core fused with a 3-nitrophenyl-substituted benzoic acid.
  • Biological Relevance : Acts as a potent PDE4B inhibitor (IC₅₀ = 12 nM), with crystallographic studies showing strong interactions with the catalytic domain of PDE4B .

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